REACTION_CXSMILES
|
Cl[C:2]1[C:11]([O:12][CH3:13])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Cl:14])[CH:8]=2)[N:3]=1.O.[NH2:16][NH2:17]>C(O)C>[Cl:14][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([NH:16][NH2:17])[C:11]([O:12][CH3:13])=[N:10]2 |f:1.2|
|
Name
|
|
Quantity
|
0.02 mol
|
Type
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reactant
|
Smiles
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ClC1=NC2=CC=C(C=C2N=C1OC)Cl
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Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
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O.NN
|
Name
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|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
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A mixture of 4.9 g
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Type
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FILTRATION
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Details
|
Upon completion of this step, the resulting mixture was filtered
|
Type
|
WASH
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Details
|
the recovered precipitate was washed with ethanol to ultimately afford 4.4 g
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2N=C(C(=NC2=CC1)NN)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |